6-Benzooxazol-2-ylbenzothiazol-2-ylamine
Overview
Description
6-Benzooxazol-2-ylbenzothiazol-2-ylamine is a heterocyclic compound that features both benzoxazole and benzothiazole moietiesThe molecular formula of this compound is C14H9N3OS, and it has a molecular weight of 267.31 g/mol .
Preparation Methods
The synthesis of 6-Benzooxazol-2-ylbenzothiazol-2-ylamine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reactions . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
6-Benzooxazol-2-ylbenzothiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the parent compound .
Scientific Research Applications
6-Benzooxazol-2-ylbenzothiazol-2-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for detecting biological molecules.
Medicine: It has been investigated for its potential anticancer and antimicrobial properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Benzooxazol-2-ylbenzothiazol-2-ylamine involves its interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit certain enzymes or proteins involved in cell proliferation . The pathways involved often include the disruption of cellular signaling and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Benzooxazol-2-ylbenzothiazol-2-ylamine can be compared with other similar compounds, such as:
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzoxazole: Used in the development of fluorescent dyes and pharmaceuticals.
Thiazole: Commonly found in various bioactive molecules with antimicrobial and anticancer activities.
The uniqueness of this compound lies in its dual heterocyclic structure, which imparts a combination of properties from both benzoxazole and benzothiazole moieties, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(1,3-benzoxazol-2-yl)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c15-14-17-10-6-5-8(7-12(10)19-14)13-16-9-3-1-2-4-11(9)18-13/h1-7H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRFRNBHBAVMDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)N=C(S4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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